1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C8H5F4NO |
|---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-3H,1H3 |
InChI Key |
BMINUISNWPZUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Umemoto Reaction and Electrophilic Fluorination
One common approach to introduce fluorine into the pyridine ring is the Umemoto reaction, which employs electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable mild and selective fluorination of pyridine derivatives, often under solvent-free or mild conditions, minimizing side reactions and degradation of sensitive functional groups.
- Procedure: The pyridine precursor bearing the trifluoromethyl group is treated with Selectfluor in an appropriate solvent (e.g., acetonitrile) at room temperature or slightly elevated temperatures.
- Outcome: This method yields 2-fluoropyridine derivatives with high regioselectivity and good yields.
- Advantages: Mild conditions, operational simplicity, and high selectivity.
- Limitations: Requires careful control of reaction parameters to avoid over-fluorination or decomposition.
Nucleophilic Fluorination of Halogenated Precursors
Another effective method involves nucleophilic substitution of a halogenated pyridine precursor, such as 2-chloro-6-(trifluoromethyl)pyridine, with fluoride sources.
- Procedure: The chloro-substituted pyridine is reacted with anhydrous hydrogen fluoride or other fluoride salts under solvent-free or polar aprotic solvent conditions.
- Outcome: This method provides high yields of the 2-fluoro derivative with excellent purity.
- Advantages: High efficiency and scalability.
- Limitations: Handling of anhydrous hydrogen fluoride requires specialized equipment and safety precautions.
Introduction of the Ethanone Group
The ethanone (acetyl) group at the 3-position is typically introduced via acylation reactions or by using diketone intermediates.
Use of Trifluoroacetylated Intermediates
- Method: Starting from 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione or related trifluoromethylated diketones, selective acylation or condensation reactions yield the desired ethanone-substituted pyridine.
- Example: Ethyl trifluoroacetoacetate can be reacted with pyridine derivatives under basic conditions, followed by acid workup to afford the trifluoromethylated ethanone compound.
- Reference: This approach was demonstrated in a one-pot synthesis of difluoromethyl ketones, which can be adapted for trifluoromethyl analogs.
Friedel-Crafts Acylation Variants
- Method: Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids can be employed on suitably substituted pyridine rings.
- Considerations: The presence of electron-withdrawing fluorine substituents can reduce the reactivity of the ring, requiring optimized conditions.
One-Pot and Multi-Step Synthetic Routes
Recent literature reports one-pot procedures combining fluorination and acylation steps to streamline the synthesis.
- Example: A one-pot synthesis involving the reaction of 2-aminopyridine derivatives with bromo-substituted trifluoromethylated ethanones under mild conditions, followed by purification, yields the target compound with good efficiency.
- Benefits: Reduced purification steps, improved overall yield, and operational simplicity.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Fluorinating Agent / Reagent | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Umemoto Reaction | Pyridine trifluoromethyl derivative | Selectfluor / NFSI | Room temp, MeCN or solvent-free | 70-85 | Mild, selective fluorination | Sensitive to reaction parameters |
| Nucleophilic Fluorination | 2-Chloro-6-(trifluoromethyl)pyridine | Anhydrous HF or fluoride salts | Solvent-free or polar aprotic solvent | 80-90 | High yield, scalable | Requires HF handling safety |
| Acylation via Trifluoroacetylated diketones | Pyridine derivatives with diketone moiety | Ethyl trifluoroacetoacetate, base | Room temp to reflux | 65-80 | One-pot, efficient | Multi-step, requires purification |
| Friedel-Crafts Acylation | Fluorinated pyridine | Acetyl chloride, Lewis acid | Elevated temp | 50-70 | Classical method | Reduced reactivity due to fluorine |
Research Findings and Optimization Notes
- The electron-withdrawing effect of the trifluoromethyl and fluorine substituents enhances the stability of the pyridine ring but can reduce nucleophilicity, necessitating stronger or more selective reagents for fluorination and acylation.
- Solvent choice critically affects the regioselectivity and yield; polar aprotic solvents like acetonitrile are preferred for electrophilic fluorination.
- The use of mild fluorinating agents such as Selectfluor minimizes side reactions and degradation of sensitive functional groups.
- Safety considerations are paramount when using anhydrous hydrogen fluoride due to its corrosive nature.
- One-pot procedures integrating fluorination and acylation steps have been shown to improve overall efficiency and reduce waste.
Chemical Reactions Analysis
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in developing new materials and catalysts.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving fluorinated substrates.
Medicine: Fluorinated compounds are crucial in drug development due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine enhances the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one with structurally related pyridine-based ketones and derivatives:
*Calculated based on analogous structures.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 2-fluoro and 6-trifluoromethyl groups in the target compound create a strong electron-deficient pyridine ring, increasing the ketone's electrophilicity compared to non-fluorinated analogs like 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone . This property is critical in nucleophilic addition reactions during drug synthesis.
- Chlorine vs.
Biological Activity
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of fluorine atoms and a pyridine ring, this compound has been investigated for various pharmacological properties, including its effects on enzyme inhibition and potential therapeutic applications.
The chemical formula of 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is C8H6F4N0, with a molecular weight of 189.13 g/mol. The compound is known for its trifluoromethyl group, which often enhances biological activity by influencing lipophilicity and electronic properties.
| Property | Value |
|---|---|
| Chemical Formula | C8H6F4N0 |
| Molecular Weight | 189.13 g/mol |
| IUPAC Name | 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one |
| PubChem CID | 21880578 |
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant inhibitory activity against various enzymes, particularly monoamine oxidase (MAO). For instance, modifications to the pyridine structure have shown promising results in MAO-B inhibition, with some derivatives achieving IC50 values as low as 21 nM . The introduction of electron-withdrawing groups like trifluoromethyl has been correlated with enhanced inhibitory potency.
Case Studies
- MAO-B Inhibition : A study focusing on related compounds demonstrated that the presence of fluorinated groups significantly improves MAO-B inhibitory activity. For example, compounds with trifluoromethyl substitutions displayed IC50 values ranging from 21 nM to 46 nM, indicating strong potential for neuroprotective applications in diseases such as Parkinson's .
- Antimicrobial Activity : Another investigation into thiazine derivatives found that similar structural modifications could lead to effective antimicrobial agents. Compounds were tested against various bacterial strains, revealing promising antibacterial and antifungal properties .
- Anticancer Potential : Preliminary studies have suggested that derivatives of pyridine compounds may exhibit anticancer activity. For instance, certain analogs demonstrated cytotoxic effects against cancer cell lines, highlighting the need for further exploration in this area .
Table 2: Biological Activity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
